molecular formula C14H16Cl2N2O2Pt B1216516 Dbhep CAS No. 93856-31-6

Dbhep

Cat. No.: B1216516
CAS No.: 93856-31-6
M. Wt: 510.3 g/mol
InChI Key: XBWDSMWVIFYVGN-UHFFFAOYSA-L
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Description

"Dbhep" (proposed abbreviation for a compound described in the evidence as 9,10–dihydro–9–oxa–10–phosphaphenanthrene–10–oxide with a phenethyl bridge chain) is an organophosphorus flame retardant. It is synthesized through silicon-based coupling agents to enhance compatibility with polymer matrices such as epoxy resins (EP) and glass fiber (GF) composites . Structurally, it features a bridged phenanthrene ring system with a phosphorus-oxygen core, contributing to its thermal stability and flame-retardant efficacy. This compound is primarily used in high-performance materials requiring fire resistance, such as aerospace components and electronic insulation .

Properties

CAS No.

93856-31-6

Molecular Formula

C14H16Cl2N2O2Pt

Molecular Weight

510.3 g/mol

IUPAC Name

3-[1,2-diamino-2-(3-hydroxyphenyl)ethyl]phenol;platinum(2+);dichloride

InChI

InChI=1S/C14H16N2O2.2ClH.Pt/c15-13(9-3-1-5-11(17)7-9)14(16)10-4-2-6-12(18)8-10;;;/h1-8,13-14,17-18H,15-16H2;2*1H;/q;;;+2/p-2

InChI Key

XBWDSMWVIFYVGN-UHFFFAOYSA-L

SMILES

C1=CC(=CC(=C1)O)C(C(C2=CC(=CC=C2)O)N)N.[Cl-].[Cl-].[Pt+2]

Canonical SMILES

C1=CC(=CC(=C1)O)C(C(C2=CC(=CC=C2)O)N)N.[Cl-].[Cl-].[Pt+2]

Synonyms

(1,2-bis(3-hydroxyphenyl)ethylenediamine)dichloroplatinum II
DBHEP
dichloro(1,2-bis(3-hydroxyphenyl)ethylenediamine)platinum II
dichloro(1,2-bis(3-hydroxyphenyl)ethylenediamine)platinum II, SP-4-3-(R*,S*)-isome

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Synergistic Effects : In EP/GF composites, this compound at 15 wt% increased LOI from 24.5% (neat EP) to 34.2% and reduced peak heat release rate (pHRR) by 48% . This outperformed RDP (LOI = 32.8% at 15 wt%) due to this compound’s dual-phase action: forming a char layer and releasing phosphorous radicals to interrupt combustion .
  • Hydrolytic Resistance : Unlike BDP, which degrades in humid environments, this compound’s silicon-coupled phenethyl chain enhances moisture resistance, critical for outdoor applications .
  • Regulatory Status : this compound lacks EPA registration under the Toxic Substances Control Act (TSCA), unlike DEHP and BDP, which are restricted due to endocrine-disrupting properties .

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